![molecular formula C24H26N2O3S B3972374 N~2~-(2,3-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3972374.png)
N~2~-(2,3-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPNPG and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
DPNPG exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing its catalytic activity. The exact mechanism of action of DPNPG is still under investigation, and further studies are required to elucidate its mode of action.
Biochemical and Physiological Effects:
DPNPG has been shown to exhibit various biochemical and physiological effects, including the inhibition of glycine transporters and DPP-4. These effects have potential therapeutic applications in various diseases, including diabetes, obesity, and neurological disorders.
Advantages and Limitations for Lab Experiments
DPNPG has several advantages and limitations for lab experiments. One of the major advantages is its potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme kinetics and function. However, one of the limitations of DPNPG is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of DPNPG. One potential area of research is the development of DPNPG analogs with improved solubility and bioavailability. Another area of research is the investigation of DPNPG's potential therapeutic applications in various diseases, including diabetes, obesity, and neurological disorders. Additionally, further studies are required to elucidate the exact mechanism of action of DPNPG and its potential interactions with other enzymes and proteins.
In conclusion, DPNPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and further research is required to fully elucidate its therapeutic potential.
Scientific Research Applications
DPNPG has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including glycine transporters and dipeptidyl peptidase-4 (DPP-4).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(1-phenylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-11-10-16-23(19(18)2)26(30(28,29)22-14-8-5-9-15-22)17-24(27)25-20(3)21-12-6-4-7-13-21/h4-16,20H,17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFPEFZIGCTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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